Cas no 31147-56-5 ((1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid)

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative characterized by its stereochemically defined structure, featuring four methyl groups and a carboxylic acid functional group. Its rigid cyclopentane backbone and stereospecific substitution pattern make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s defined stereochemistry ensures high enantiomeric purity, critical for applications requiring precise molecular recognition, such as ligand design or chiral auxiliaries. Its carboxylic acid group further enhances utility in derivatization or salt formation. The steric hindrance from the tetramethyl substitution may also influence reactivity, offering selectivity advantages in synthetic pathways. This compound is suited for research in fine chemicals and medicinal chemistry.
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid structure
31147-56-5 structure
Product Name:(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
CAS No:31147-56-5
MF:C10H18O2
MW:170.248723506927
CID:916374
PubChem ID:7054087
Update Time:2025-06-14

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • d-campholic acid
    • 1,2,2,3-Tetramethylcyclopentanecarboxylic acid
    • D-trans-1,2,2,3-Tetramethylcyclopentanecarboxylic acid
    • Q63409019
    • (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
    • 31147-56-5
    • (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
    • Inchi: 1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10+/m1/s1
    • InChI Key: JDFOIACPOPEQLS-XCBNKYQSSA-N
    • SMILES: OC([C@]1(C)CC[C@@H](C)C1(C)C)=O

Computed Properties

  • Exact Mass: 170.13100
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 0.957
  • Boiling Point: 248.4°C at 760 mmHg
  • Flash Point: 120.5°C
  • Refractive Index: 1.45
  • PSA: 37.30000
  • LogP: 2.53340
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Security Information

(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R701203-10mg
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
31147-56-5
10mg
$ 70.00 2022-06-03
TRC
R701203-50mg
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid
31147-56-5
50mg
$1378.00 2023-05-17
TRC
R701203-100mg
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
31147-56-5
100mg
$ 340.00 2022-06-03
TRC
R701203-5mg
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid
31147-56-5
5mg
$173.00 2023-05-17
TRC
R701203-25mg
(1R,3S)-1,2,2,3-Tetramethylcyclopentane-1-carboxylic Acid
31147-56-5
25mg
$ 800.00 2023-09-06

Additional information on (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid

Recent Advances in the Study of (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid (CAS: 31147-56-5)

The compound (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid (CAS: 31147-56-5) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral cyclopentane derivative exhibits unique structural features that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutics targeting metabolic disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a scaffold for designing selective enzyme inhibitors. Researchers utilized computational modeling and X-ray crystallography to demonstrate that (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid can effectively bind to the active site of certain kinases, suggesting its utility in developing targeted therapies. The study highlighted the compound's stereochemical specificity, with the (1R,3S) configuration showing significantly higher binding affinity compared to its enantiomers.

In the field of synthetic chemistry, advancements have been made in the efficient production of this compound. A recent patent (WO2023056789) describes an improved catalytic asymmetric synthesis method that achieves >99% enantiomeric excess, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical applications where high purity is essential.

Pharmacological studies have revealed interesting properties of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its ability to modulate lipid metabolism in vitro, with potential implications for treating metabolic syndrome. The compound showed dose-dependent effects on PPARγ receptor activation while exhibiting minimal cytotoxicity, making it a promising candidate for further development.

The compound's unique structural features have also attracted attention in materials science. A 2024 study in ACS Applied Materials & Interfaces reported its use as a building block for chiral porous materials with potential applications in enantioselective separation technologies. The rigid cyclopentane core combined with the carboxylic acid functionality allows for precise control over material porosity and surface chemistry.

Ongoing clinical investigations are exploring derivatives of (1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid as potential anti-inflammatory agents. Preliminary results from Phase I trials indicate good tolerability and favorable pharmacokinetic profiles, though further studies are needed to establish therapeutic efficacy. These developments position this compound as an important focus area for future pharmaceutical research.

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